molecular formula C17H17N3O B12014219 1-(4-Methoxyphenyl)-3-P-tolyl-1H-pyrazol-5-amine CAS No. 618092-94-7

1-(4-Methoxyphenyl)-3-P-tolyl-1H-pyrazol-5-amine

Cat. No.: B12014219
CAS No.: 618092-94-7
M. Wt: 279.34 g/mol
InChI Key: OWHDUUHVINFOMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-3-P-tolyl-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family This compound is characterized by the presence of a methoxyphenyl group and a tolyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-3-P-tolyl-1H-pyrazol-5-amine can be synthesized through several methods. One common approach involves the cyclization of hydrazones with appropriate aldehydes or ketones. The reaction typically requires a catalyst, such as acetic acid, and is conducted under reflux conditions.

Industrial Production Methods: For industrial-scale production, the synthesis might involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-3-P-tolyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazole oxides, while substitution reactions can produce a wide range of functionalized pyrazoles.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-P-tolyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-3-P-tolyl-1H-pyrazol-5-amine exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate biological pathways, leading to its observed effects. For instance, its anti-inflammatory activity might be due to the inhibition of specific enzymes involved in the inflammatory response.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine
  • 1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine

Comparison: 1-(4-Methoxyphenyl)-3-P-tolyl-1H-pyrazol-5-amine is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities to molecular targets, making it a distinct entity in research and application.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

618092-94-7

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-(4-methylphenyl)pyrazol-3-amine

InChI

InChI=1S/C17H17N3O/c1-12-3-5-13(6-4-12)16-11-17(18)20(19-16)14-7-9-15(21-2)10-8-14/h3-11H,18H2,1-2H3

InChI Key

OWHDUUHVINFOMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.